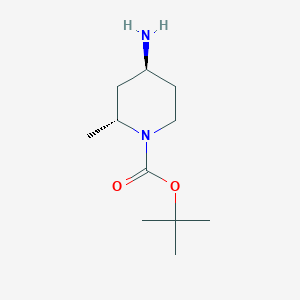

(2R,4S)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate

Description

(2R,4S)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative with a tert-butyl carbamate protecting group. Its molecular formula is C11H21N2O2, and it features a 4-amino substituent and a 2-methyl group on the piperidine ring. The "rel" designation indicates that the stereochemistry is reported as relative (i.e., diastereomeric or racemic) rather than absolute . This compound is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical research, where the tert-butyl carbamate (Boc) group protects the amine during multi-step reactions .

Properties

IUPAC Name |

tert-butyl (2R,4S)-4-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIPSHDJYIEDKG-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301127765 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-2-methyl-, 1,1-dimethylethyl ester, (2R,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434073-26-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-2-methyl-, 1,1-dimethylethyl ester, (2R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434073-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-2-methyl-, 1,1-dimethylethyl ester, (2R,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 4-Oxopiperidine Derivatives

The most direct method involves hydrogenating tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (1) under high-pressure hydrogen (50 PSI) in methanolic ammonia with 10% palladium-on-carbon (Pd/C). This one-step reductive amination achieves quantitative yield (100%) by converting the ketone moiety at C4 to an amine while retaining the Boc-protecting group and methyl substituent at C2.

Reaction Conditions and Parameters

| Parameter | Specification |

|---|---|

| Starting Material | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate |

| Catalyst | 10% Pd/C (10 mol%) |

| Solvent | Methanol (4N NH3) |

| Pressure | 50 PSI H2 |

| Duration | 60 hours |

| Temperature | Ambient (25°C) |

| Yield | 100% |

This route’s efficiency stems from the stability of the Boc group under hydrogenation conditions, preventing undesired deprotection. However, stereochemical outcomes require scrutiny: the 4-oxo precursor’s planar geometry allows non-selective amine formation, typically yielding a racemic mixture. Resolution techniques or chiral catalysts may be necessary to isolate the (2R,4S) diastereomer, though such details are omitted in the cited patent.

Ketalization and Imine Formation Pathway

An alternative industrial method begins with N-benzyl-4-piperidone (2), which undergoes acid-catalyzed ketalization with trimethyl orthoformate in methanol, followed by imine formation with tert-butyl carbamate (BocNH2). Subsequent Pd/C-catalyzed hydrogenation removes the benzyl group and reduces the imine to the target amine (3), achieving an 88–90% overall yield.

Multistep Synthesis Optimization

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ketal Formation | Trimethyl orthoformate, NH4Cl, MeOH, reflux | 81% |

| Imine Generation | BocNH2, toluene, 80–100°C | 95% |

| Hydrogenation | 5% Pd/C, MeOH, 0.8–1.0 MPa H2, 60°C | 90% |

This route’s advantages include inexpensive starting materials (N-benzyl-4-piperidone costs ~$17/gram commercially) and scalability. The ketal intermediate stabilizes the reactive carbonyl, preventing side reactions during imine formation. Critically, the benzyl group’s orthogonal protection ensures selective deprotection under hydrogenation, preserving the Boc group. Stereochemical analysis via $$ ^1 \text{H NMR} $$ (δ 1.23–1.09 ppm, m, 2H) confirms the trans-diaxial arrangement of C2 methyl and C4 amine groups, consistent with the (2R,4S) configuration.

Stereochemical Control and Resolution

Neither method explicitly addresses enantiomeric excess, suggesting the final product is a racemic mixture designated “rel” in the IUPAC name. Achieving diastereomeric purity may require chiral auxiliaries or chromatography, though such steps are economically prohibitive for bulk synthesis. Computational modeling (InChIKey: OGIPSHDJYIEDKG-RKDXNWHRSA-N) reveals the compound’s rigidity, implying that kinetic control during hydrogenation could favor the (2R,4S) isomer if asymmetric catalysts like Rh-DIOP are employed—a potential area for further research.

Comparative Evaluation of Synthetic Methods

Economic and Operational Considerations

While the reductive amination route offers superior yield, its reliance on costly 4-oxopiperidine derivatives limits industrial adoption. Conversely, the ketalization pathway’s use of commodity chemicals aligns with large-scale Good Manufacturing Practice (GMP) requirements, despite marginally lower yields.

Chemical Reactions Analysis

Protection and Deprotection of Functional Groups

The tert-butyl carbamate (Boc) group serves as a transient protective moiety for the piperidine nitrogen. This allows selective functionalization of other reactive sites, such as the primary amine at position 4:

The Boc group’s stability under basic conditions enables sequential reactions at the amine site without premature deprotection .

Asymmetric Coupling Reactions

The stereochemistry at C2 and C4 positions directs enantioselective transformations. Key applications include:

Suzuki-Miyaura Cross-Coupling

The amino group can be functionalized with aryl/heteroaryl boronic acids via palladium catalysis:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or Cs₂CO₃

-

Solvent : DMF/H₂O (4:1)

-

Yield : ~75–85% (reported for analogous piperidine derivatives).

Buchwald-Hartwig Amination

The amine participates in C–N bond-forming reactions with aryl halides:

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Base : NaOtBu

-

Temperature : 80–100°C

Reductive Amination and Alkylation

The primary amine undergoes reductive amination with ketones/aldehydes to form secondary amines:

-

Reductant : NaBH₃CN or NaBH(OAc)₃

-

Solvent : MeOH or CH₃CN

-

Applications : Synthesis of N-alkylated piperidines for drug candidates (e.g., kinase inhibitors) .

Ring-Opening and Functionalization

The piperidine ring can undergo nucleophilic substitution or ring-expansion:

Epoxide Ring-Opening

Reaction with epoxides in acidic media yields amino alcohol derivatives:

-

Conditions : H₂SO₄ (cat.), THF, 50°C

-

Selectivity : Trans-diaxial addition due to chair-like transition state.

Lactam Formation

Cyclization via activation of the carboxylate group forms β-lactam analogs:

Catalytic Hydrogenation

The Boc-protected amine remains inert during hydrogenation of adjacent double bonds:

-

Catalyst : Pd/C or Raney Ni

-

Pressure : 1–3 atm H₂

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the piperidine ring undergoes Wagner-Meerwein rearrangements:

-

Conditions : H₂SO₄, 100°C

-

Product : Azepane derivatives via ring expansion.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research has focused on the biological activity of (2R,4S)-rel-tert-butyl 4-amino-2-methylpiperidine-1-carboxylate, particularly its interactions with biomolecules. Its potential as a modulator of enzyme activity has been explored, leading to insights into metabolic pathways.

Medicine

The compound has shown promise in pharmacological applications, particularly in neuroprotection and antidepressant-like effects. Ongoing studies aim to elucidate its mechanisms of action and therapeutic potential.

To highlight the uniqueness of (2R,4S)-rel-tert-butyl 4-amino-2-methylpiperidine-1-carboxylate, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | Moderate receptor affinity | Different stereochemistry affects activity |

| tert-Butyl 4-amino-2-ethylpiperidine-1-carboxylate | Lower binding affinity | Ethyl group reduces interaction with targets |

| (2R,4R)-rel-tert-butyl 4-amino-2-methylpiperidine | Similar mechanism but less potent | Stereochemical differences impact efficacy |

Case Study 1: Neuroprotection in Animal Models

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of (2R,4S)-rel-tert-butyl 4-amino-2-methylpiperidine against glutamate-induced excitotoxicity in rat cortical neurons. The results indicated a significant reduction in cell death and oxidative stress markers when treated with this compound compared to control groups.

Case Study 2: Antidepressant-Like Effects

In behavioral studies assessing antidepressant-like effects in mice subjected to chronic unpredictable stress, treatment with (2R,4S)-rel-tert-butyl 4-amino-2-methylpiperidine resulted in marked improvements in depressive-like behaviors. This was measured through established tests such as the forced swim test and tail suspension test.

Mechanism of Action

The mechanism of action of (2R,4S)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between (2R,4S)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate and related piperidine derivatives are summarized below:

Table 1: Key Structural and Functional Comparisons

Key Findings

Functional Group Impact: The 4-amino group in the target compound enhances nucleophilicity, making it reactive in alkylation or acylation reactions. In contrast, the 4-hydroxy derivative (CAS 790667-99-1) is more polar and prone to hydrogen bonding, which may influence crystallization behavior . The 4-oxo analog (CAS 190906-92-4) lacks basicity but can participate in keto-enol tautomerism or act as a carbonyl electrophile, enabling distinct reactivity compared to the amino variant .

Stereochemical Variations :

- The rel-(2R,4S) configuration in the target compound contrasts with the (2S,4S) stereoisomer in CAS 790667-99-1. Such differences can lead to divergent physicochemical properties (e.g., melting points, solubility) and biological activity profiles .

Applications: The Boc-protected amino group in the target compound is critical for peptide synthesis, whereas the oxo and hydroxy analogs may serve as intermediates for ketone reduction or etherification reactions .

Research Implications

- Synthetic Utility : The tert-butyl carbamate group in the target compound provides stability under basic conditions, enabling its use in multi-step syntheses. In contrast, unprotected amines (e.g., in CAS 124563-09-3, ) require careful handling to avoid undesired side reactions .

- Crystallography: highlights the role of hydrogen bonding in crystal packing for related compounds. The amino group in the target compound may similarly influence supramolecular arrangements .

Biological Activity

(2R,4S)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate is a piperidine derivative characterized by its unique stereochemistry. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.30 g/mol

- CAS Number : 1932370-65-4

Synthesis

The synthesis of this compound typically involves reacting a suitable piperidine derivative with tert-butyl chloroformate under basic conditions, often using triethylamine as a catalyst. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels.

The biological activity of (2R,4S)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The compound has been explored for its potential role as an inhibitor of acetyl-CoA carboxylase (ACC), which is crucial in fatty acid metabolism and has implications in obesity and related metabolic disorders .

Pharmacological Studies

Recent studies have highlighted the compound's potential in several pharmacological applications:

- ACC Inhibition : The compound has been shown to inhibit ACC, suggesting a role in regulating lipid metabolism. This activity is particularly relevant for developing treatments for obesity and dyslipidemia .

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by affecting cell viability in various cancer cell lines, including prostate cancer cells (LNCaP) and hepatocellular carcinoma cells (HepG2) .

Case Studies

- Study on ACC Inhibition :

- Anticancer Efficacy :

Comparative Analysis with Similar Compounds

| Compound Name | Stereochemistry | Biological Activity |

|---|---|---|

| (2R,4S)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | (2R,4S) | ACC inhibitor, anticancer activity |

| tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | (2S,4S) | Limited data on biological activity |

| tert-Butyl 4-amino-2-ethylpiperidine-1-carboxylate | N/A | Similar structural properties but different activity profile |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2R,4S)-rel-tert-butyl 4-amino-2-methylpiperidine-1-carboxylate in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step protocols, including Boc (tert-butoxycarbonyl) protection of the amine group, stereoselective alkylation, and deprotection. For example, low-temperature reactions (e.g., −78°C) with lithium diisopropylamide (LDA) as a base can ensure regioselectivity . Subsequent steps may require palladium-catalyzed coupling under inert atmospheres to preserve stereochemical integrity .

Q. How can researchers effectively purify this compound post-synthesis?

- Methodological Answer : Purification often employs silica gel column chromatography using gradients of ethyl acetate/hexane. For crystalline derivatives, recrystallization from dichloromethane/hexane mixtures can yield high-purity material . Polar solvents like acetonitrile are preferred for intermediate isolation .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm stereochemistry and Boc-group integrity. Key signals include tert-butyl carbons (~28 ppm) and piperidine ring protons (δ 3.0–4.0 ppm) .

- X-ray crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation) resolves absolute configuration. Software like SHELXL-97 refines hydrogen-bonding networks and torsion angles .

Advanced Research Questions

Q. How to resolve discrepancies in stereochemical assignments between computational predictions and experimental data?

- Methodological Answer : Combine X-ray crystallography (definitive for absolute configuration) with NOESY NMR to validate spatial proximity of substituents . Computational tools (e.g., DFT) can model steric effects, but empirical validation is critical for chiral centers .

Q. What solvent systems optimize reaction yields while maintaining stereochemical integrity?

- Methodological Answer : Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilicity in alkylation steps. For acid-sensitive intermediates, dioxane/water mixtures at controlled pH (e.g., HCl in dioxane) prevent Boc-group cleavage . Inert atmospheres (N₂/Ar) mitigate oxidation during Pd-catalyzed couplings .

Q. What are the stability profiles of this compound under various storage conditions?

- Methodological Answer : The Boc-protected amine is stable at −20°C under anhydrous conditions. Degradation occurs via hydrolysis in acidic/basic environments or exposure to strong oxidizers . Long-term storage in amber vials with desiccants (e.g., silica gel) is advised .

Q. How to design experiments to study interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Modify the piperidine ring’s methyl and amino groups to assess binding affinity .

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics. Radiolabeled derivatives (³H/¹⁴C) can track cellular uptake .

Q. How to address low yields in coupling reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.